molecular formula C13H9ClN4OS3 B12937921 2-((5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)thio)-N-(1,3-thiazol-2-yl)acetamide CAS No. 84586-77-6

2-((5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)thio)-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B12937921
CAS No.: 84586-77-6
M. Wt: 368.9 g/mol
InChI Key: HKITYWMSKRMEGH-UHFFFAOYSA-N
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Description

2-((5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)thio)-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)thio)-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a chlorophenyl hydrazine derivative with carbon disulfide and an appropriate oxidizing agent under controlled conditions.

    Thioether Formation: The thiadiazole derivative is then reacted with a thioacetic acid derivative to form the thioether linkage.

    Thiazole Ring Formation: The final step involves the cyclization of the intermediate with a thiazole derivative under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)thio)-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield thiols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

2-((5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)thio)-N-(1,3-thiazol-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell walls.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent, with studies focusing on its ability to inhibit specific enzymes and pathways involved in disease progression.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-((5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)thio)-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes such as kinases and proteases, inhibiting their activity and thereby affecting cellular processes.

    Pathways Involved: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, making it a potential therapeutic agent for various diseases.

Comparison with Similar Compounds

2-((5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)thio)-N-(1,3-thiazol-2-yl)acetamide can be compared with other thiadiazole and thiazole derivatives:

    Similar Compounds:

Uniqueness

    Structural Uniqueness: The presence of both thiadiazole and thiazole rings in the same molecule, along with the chlorophenyl group, provides unique electronic and steric properties.

    Functional Uniqueness:

Properties

CAS No.

84586-77-6

Molecular Formula

C13H9ClN4OS3

Molecular Weight

368.9 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C13H9ClN4OS3/c14-9-3-1-8(2-4-9)11-17-18-13(22-11)21-7-10(19)16-12-15-5-6-20-12/h1-6H,7H2,(H,15,16,19)

InChI Key

HKITYWMSKRMEGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)SCC(=O)NC3=NC=CS3)Cl

Origin of Product

United States

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